molecular formula C13H9N5O3 B13381907 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one

9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one

Cat. No.: B13381907
M. Wt: 283.24 g/mol
InChI Key: WFPDWJZYGZUNQV-UHFFFAOYSA-N
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Description

9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[63104,12]dodeca-4(12),5,7,9-tetraen-11-one is a complex organic compound with a unique structure that includes a tetrazole ring and a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole ring and the construction of the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as its ability to act as a drug candidate for various diseases.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and tricyclic core may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules and tricyclic compounds. Examples include:

  • 9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,8,10-tetraen-3-one
  • 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)acetic acid

Uniqueness

The uniqueness of 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[63104,12]dodeca-4(12),5,7,9-tetraen-11-one lies in its combination of a tetrazole ring and a tricyclic core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one

InChI

InChI=1S/C13H9N5O3/c19-10-7-3-1-2-6-4-5-18(9(6)7)13(21)8(10)11(20)12-14-16-17-15-12/h1-3,19H,4-5H2,(H,14,15,16,17)

InChI Key

WFPDWJZYGZUNQV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)C4=NNN=N4)O

Origin of Product

United States

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